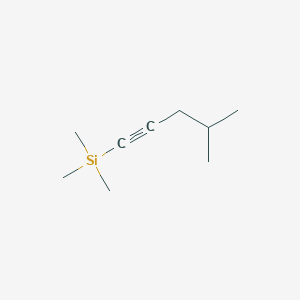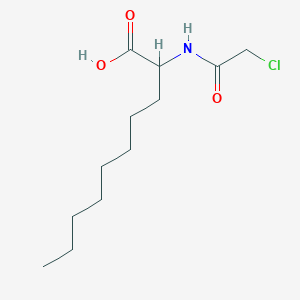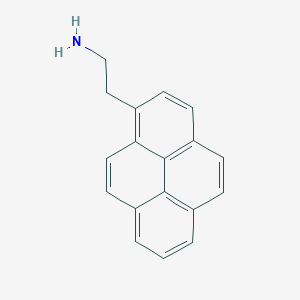![molecular formula C16H18BrNO B12560903 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine CAS No. 194481-40-8](/img/structure/B12560903.png)
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a pentyloxyphenyl group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 5-Bromo-2-pyridineboronic acid, 4-(pentyloxy)phenyl bromide, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-bromophenyl)pyridine: Similar structure but with a bromine atom instead of a pentyloxy group.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a pentyloxyphenyl group.
Uniqueness
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine is unique due to the presence of the pentyloxyphenyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
194481-40-8 |
|---|---|
Fórmula molecular |
C16H18BrNO |
Peso molecular |
320.22 g/mol |
Nombre IUPAC |
5-bromo-2-(4-pentoxyphenyl)pyridine |
InChI |
InChI=1S/C16H18BrNO/c1-2-3-4-11-19-15-8-5-13(6-9-15)16-10-7-14(17)12-18-16/h5-10,12H,2-4,11H2,1H3 |
Clave InChI |
URNRARJUTDJMOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)

![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)


![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)


![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)

![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
